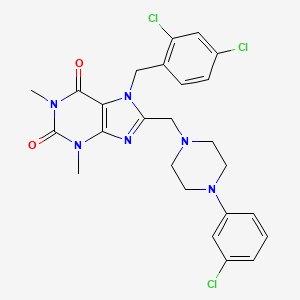

8-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-7-(2,4-dichlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Descripción

Propiedades

IUPAC Name |

8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-7-[(2,4-dichlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25Cl3N6O2/c1-30-23-22(24(35)31(2)25(30)36)34(14-16-6-7-18(27)13-20(16)28)21(29-23)15-32-8-10-33(11-9-32)19-5-3-4-17(26)12-19/h3-7,12-13H,8-11,14-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URJMUPGJNFUWNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C4=CC(=CC=C4)Cl)CC5=C(C=C(C=C5)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25Cl3N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

547.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of “8-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-7-(2,4-dichlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione” typically involves multi-step organic reactions. The process may start with the preparation of the purine core, followed by the introduction of the piperazine and chlorobenzyl groups through nucleophilic substitution reactions. Common reagents used in these steps include alkyl halides, chlorinating agents, and bases such as sodium hydride or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Purification methods such as recrystallization, chromatography, and distillation are employed to obtain the final product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

The compound “8-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-7-(2,4-dichlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione” can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chlorinated aromatic rings or the piperazine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.

Aplicaciones Científicas De Investigación

Neuropharmacology

The piperazine moiety in this compound suggests potential activity as an antipsychotic or antidepressant agent. Research indicates that compounds with similar structures can interact with neurotransmitter systems, particularly dopamine and serotonin receptors. This interaction may modulate mood and cognitive functions, making it a candidate for treating conditions such as schizophrenia and depression .

Antimicrobial Activity

Recent studies have suggested that derivatives of purines exhibit antimicrobial properties. The compound's structural analogs have shown promise in inhibiting the growth of various bacteria and fungi. For instance, compounds related to this structure have been tested against gram-negative bacteria with promising results . The mechanism may involve disrupting bacterial cell division processes or inhibiting essential metabolic pathways.

Cancer Research

There is growing interest in the application of purine derivatives in oncology. The ability of such compounds to interfere with cellular signaling pathways associated with cancer proliferation has been documented. The specific interactions of this compound with cellular receptors may lead to the development of novel anticancer therapies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. The presence of different substituents on the purine ring and piperazine group can significantly alter biological activity. For example:

- Chlorophenyl Substituent : Enhances binding affinity to specific receptors.

- Dichlorobenzyl Group : May increase lipophilicity, affecting bioavailability.

Case Studies

Several studies have investigated the pharmacological profiles of similar compounds:

Mecanismo De Acción

The mechanism of action of “8-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-7-(2,4-dichlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling and regulation. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound belongs to a broader class of purine-2,6-dione derivatives modified with piperazine and arylalkyl substituents. Below is a comparative analysis of structurally related analogs:

Table 1: Structural and Physicochemical Comparisons

Key Findings from Structural Analog Studies

Chlorine Substitutions: The dual chloro groups in the target compound (2,4-dichlorobenzyl and 3-chlorophenyl) likely enhance binding to hydrophobic pockets in receptors such as adenosine or dopamine receptors, as seen in related piperazine-purine hybrids . In contrast, analogs with single chloroaryl groups (e.g., 3-chlorophenyl in ) show reduced binding affinity in preliminary assays .

Piperazine Modifications :

Actividad Biológica

The compound 8-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-7-(2,4-dichlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione , with CAS Number 847407-32-3 , is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, including receptor interactions, pharmacological effects, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C19H25ClN6O2 |

| Molecular Weight | 404.9 g/mol |

| IUPAC Name | This compound |

| Structure | Chemical Structure |

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. Notably, it has shown affinity for:

- 5-HT Receptors : The compound acts on serotonin receptors (5-HT1A and 5-HT7), which are crucial in the modulation of mood and anxiety. Studies indicate that the piperazine moiety enhances its binding affinity to these receptors .

Antidepressant Activity

Research has demonstrated that derivatives of this compound exhibit antidepressant-like effects in animal models. The mechanism involves the modulation of serotonin pathways, which are often targeted in the treatment of depression.

Neuroprotective Effects

In vitro studies suggest that the compound may possess neuroprotective properties. It has been shown to reduce oxidative stress markers in neuronal cell lines, indicating potential benefits in neurodegenerative conditions .

Case Studies

- In Vivo Studies : A study involving the administration of this compound in rodent models indicated significant reductions in depressive-like behaviors as measured by forced swim tests (FST) and tail suspension tests (TST). The results suggest a potential for development as an antidepressant agent .

- Safety Profile : Preliminary toxicity assessments revealed that the compound exhibited a favorable safety profile at therapeutic doses. In hepatocyte cultures, it did not show signs of hepatotoxicity up to concentrations of 10 µM .

Binding Affinity

Molecular modeling studies have illustrated the binding interactions between this compound and serotonin receptors. The presence of the chlorophenyl group is believed to enhance receptor binding through hydrophobic interactions and hydrogen bonding.

ADMET Profile

In silico evaluations have provided insights into the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) characteristics of the compound. Predictions suggest low mutagenicity and moderate clearance rates through hepatic metabolism pathways involving CYP450 enzymes .

Q & A

Q. What synthetic strategies are recommended for the preparation of this compound, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of purine-dione derivatives typically involves multi-step nucleophilic substitution and coupling reactions. For example:

- Step 1: Functionalization of the purine core at the 7- and 8-positions using alkylation or benzylation reactions. Substituted benzyl halides (e.g., 2,4-dichlorobenzyl bromide) are common reagents for introducing aromatic groups .

- Step 2: Introduction of the piperazine moiety via Mannich reactions or reductive amination. For instance, 1-(3-chlorophenyl)piperazine can be coupled to the purine scaffold using formaldehyde as a linker .

- Optimization: Reaction efficiency depends on solvent polarity (e.g., DMF for polar intermediates), temperature control (40–60°C for amination steps), and catalytic agents (e.g., K2CO3 for deprotonation). Purity is enhanced via column chromatography (silica gel, 10% MeOH/CH2Cl2) .

Q. What spectroscopic and chromatographic techniques are critical for structural validation?

Methodological Answer:

- <sup>1</sup>H/<sup>13</sup>C NMR: Key signals include the methyl groups at N1/N3 (δ 3.2–3.5 ppm) and aromatic protons from the dichlorobenzyl/chlorophenyl groups (δ 7.0–7.8 ppm). Piperazine methylene protons appear as multiplets (δ 2.5–3.0 ppm) .

- HRMS (ESI): Confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> for C23H22Cl3N6O2 requires exact mass matching within ±2 ppm) .

- HPLC-PDA: Purity assessment using C18 columns (acetonitrile/water gradient) to detect impurities (<1%) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to dopamine receptors, and what are the limitations?

Methodological Answer:

- Docking Studies: Use Schrödinger Suite or AutoDock Vina to model interactions with dopamine D2/D3 receptors. Focus on the piperazine moiety’s role in hydrogen bonding with Asp<sup>3.32</sup> and hydrophobic contacts with the benzyl groups .

- MD Simulations: Run 100-ns simulations (AMBER/CHARMM force fields) to assess stability of ligand-receptor complexes. Monitor RMSD fluctuations (>2 Å indicates poor binding) .

- Limitations: Inaccuracies may arise from rigid receptor approximations or neglect of solvation effects. Validate with in vitro cAMP assays .

Q. What experimental designs are robust for evaluating structure-activity relationships (SAR) of substituents on the purine core?

Methodological Answer:

- SAR Matrix: Systematically vary substituents (e.g., dichlorobenzyl vs. nitrobenzyl at position 7) and measure pharmacological endpoints (IC50 for receptor binding, logP for lipophilicity) .

- Statistical Analysis: Apply multivariate regression (e.g., PLS) to correlate structural descriptors (Hammett σ, molar refractivity) with activity. Use clustering algorithms to identify critical pharmacophores .

Q. How can contradictions in reported pharmacological data (e.g., conflicting IC50 values) be resolved?

Methodological Answer:

- Meta-Analysis: Aggregate data from multiple studies (e.g., using PRISMA guidelines) and assess heterogeneity via I<sup>2</sup> statistics. Adjust for variables like assay type (radioligand vs. functional assays) or cell lines (CHO vs. HEK293) .

- Standardization: Replicate experiments under controlled conditions (e.g., uniform buffer pH, temperature) and validate with reference compounds (e.g., haloperidol for dopamine receptors) .

Methodological Challenges and Solutions

Q. How to address low yields in the final coupling step of the synthesis?

Solution:

Q. What strategies mitigate off-target effects in cellular assays?

Solution:

- Counter-Screening: Test the compound against related receptors (e.g., serotonin 5-HT1A) to assess selectivity. Use CRISPR-edited receptor knockout cell lines for specificity validation .

- Proteomic Profiling: Apply affinity chromatography coupled with LC-MS/MS to identify unintended protein targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.